1-Chloro-3,5-difluoro-2-isothiocyanatobenzene
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Overview
Description
1-Chloro-3,5-difluoro-2-isothiocyanatobenzene is an organic compound with the molecular formula C7H2ClF2NS It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by chlorine, fluorine, and isothiocyanate groups, respectively
Preparation Methods
The synthesis of 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene typically involves the reaction of 1-chloro-3,5-difluoro-2-aminobenzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
1-chloro-3,5-difluoro-2-aminobenzene+thiophosgene→this compound+HCl
This method is preferred due to its efficiency and the relatively high yield of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1-Chloro-3,5-difluoro-2-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-3,5-difluoro-2-isothiocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3,5-difluoro-2-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of covalent bonds The isothiocyanate group is highly reactive and can form adducts with various biological molecules, including proteins and enzymes
Comparison with Similar Compounds
1-Chloro-3,5-difluoro-2-isothiocyanatobenzene can be compared with other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: A simpler isothiocyanate compound with a phenyl group.
Methyl isothiocyanate: A smaller molecule with a methyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a chloro and difluoro substitution.
The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical properties, making it more reactive and versatile in certain applications compared to its analogs.
Properties
IUPAC Name |
1-chloro-3,5-difluoro-2-isothiocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNMZBGPFVULMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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